molecular formula C4H8OS B020376 (r)-Tetrahydrothiophen-3-ol CAS No. 100937-75-5

(r)-Tetrahydrothiophen-3-ol

Cat. No. B020376
M. Wt: 104.17 g/mol
InChI Key: BJYXNFYVCZIXQC-SCSAIBSYSA-N
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Description

(R)-Tetrahydrothiophen-3-ol is a key intermediate in the synthesis of penem-based antibiotics. Its optical purity and high purity are critical for its application in pharmaceuticals. The compound is a viscous liquid at room temperature, posing challenges for purification, especially in the presence of its (S)-isomer (Kaname Konuki et al., 2014).

Synthesis Analysis

The synthesis of (R)-Tetrahydrothiophen-3-ol involves enantioselective bioreduction, using tetrahydrothiophene-3-one as the substrate. The process combines bioconversion and crystallization to produce (R)-alcohol with high optical purity. A novel crystallization process was developed to overcome the scale-up challenges, employing a jacketed pressure filtration vessel equipped with an agitator, which can operate under low temperatures from crystallization to filtration (Kaname Konuki et al., 2014).

Molecular Structure Analysis

The molecular structure of related thiophene derivatives has been extensively studied, revealing insights into the conformation and electronic properties of these compounds. For instance, the molecular structure of tetrahydrothiophene-1-oxide and its derivatives has been analyzed through gas-phase electron diffraction, showing an asymmetric ring conformation with pseudoaxial orientation of the SO bond (G. Forgács et al., 1989).

Chemical Reactions and Properties

(R)-Tetrahydrothiophen-3-ol undergoes various chemical reactions, including enantioselective reduction and asymmetric synthesis. For example, the enantioselectivity of a KetoREDuctase (KRED) was increased significantly for the reduction of tetrahydrothiophene-3-one, yielding (R)-tetrahydrothiophene-3-ol with high enantiomeric excess. This biocatalytic process provides a safer and more efficient method for producing (R)-tetrahydrothiophene-3-ol compared to traditional chemical synthesis (Jack Liang et al., 2010).

Physical Properties Analysis

The physical properties of (R)-Tetrahydrothiophen-3-ol and related compounds, such as oligothiophenes, have been studied, revealing insights into their solid-state conformations and regioselective synthesis. These studies contribute to our understanding of how molecular interactions, such as hydrogen bonding, influence the physical characteristics of these compounds (G. Barbarella et al., 1996).

Chemical Properties Analysis

The chemical properties of (R)-Tetrahydrothiophen-3-ol, particularly its reactivity and interaction with other substances, are crucial for its application in synthesis and pharmaceuticals. The enantiomeric purity enrichment of its sulfonyl derivatives by crystallization has been explored, showing that the enantiomeric purity can be significantly improved, which is vital for its use in enantioselective synthesis (Kaname Konuki & Hazuki Nagai, 2014).

Scientific Research Applications

  • Preparation of Novel Anionic Gold(I) and Gold(III) Organocomplexes : It is used in the synthesis of anionic gold(I) and gold(III) organocomplexes, contributing to advancements in organometallic chemistry (Usón, Laguna, & Vicente, 1977).

  • Research on Heteronuclear Derivatives of Gold-Palladium Complexes : It plays a role in the study of heteronuclear gold-palladium complexes, important in the field of coordination chemistry (Usón, Forniés, Laguna, & Valenzuela, 1982).

  • Synthesis of Penem-based Antibiotics : A key intermediate in the synthesis of penem-based antibiotics, (r)-Tetrahydrothiophen-3-ol is produced with high optical purity through a combined process of bioconversion and crystallization (Konuki, Nagai, Ito, & Sameshima, 2014).

  • Enantiomeric Purity Enrichment : Its sulfonyl derivatives can be crystallized to achieve enantiomeric purity of over 90%, which is significant for chiral chemistry applications (Konuki & Nagai, 2014).

  • Catalytic Transfer Hydrogenation of Polar Bonds : It is utilized in catalytic transfer hydrogenation reactions, reducing aromatic and aliphatic ketones, thereby contributing to organic synthesis and catalysis (Buchard et al., 2010).

  • Organic Electronics : As a substrate in organic electronics, it's used in the synthesis of tetracyano quinoidal oligothiophenes, showcasing its versatility in material science (Casado, Ponce Ortiz, & López Navarrete, 2012).

  • Biochemistry and Pharmaceutical Science : Its highly functionalized forms are synthesized using organocatalytic domino reactions, finding potential applications in biochemistry and pharmaceutical science (Brandau, Maerten, & Jørgensen, 2006).

  • Electrocatalytic Oxygen Reduction Reactions : Oligothiophene is used to enhance the reduction reaction of graphene oxide, leading to improved electrocatalytic activity in oxygen reduction reactions (Ahmed, Han, & Jeon, 2013).

  • Production of Antibacterial Sulopenem : It serves as a template for chemical transformations and as an intermediate in the production of the antibacterial Sulopenem (Benetti, De Risi, Pollini, & Zanirato, 2012).

  • Biological Applications : Substituted tetrahydrothiophenes have applications in inhibiting a-glucosidase, copper amine oxidases, and as selective A3 agonists and antagonists (Blair, Kennedy, Mulvey, & O'Hara, 2010).

  • Radiotherapy of Multidrug-Resistant Tumors : Rhenium analogues to 99mTc-furifosmin are being developed for potential radiotherapy of multidrug-resistant tumors (Baumeister et al., 2018).

  • Electrochemical Doping Studies : In situ AFM and conductivity measurements of regioregular oligomers of 3-octylthiophene reveal important insights into electrochemical doping processes (Lapkowski, Zak, Kolodziej-Sadlok, Guillerez, & Bidan, 2001).

properties

IUPAC Name

(3R)-thiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYXNFYVCZIXQC-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434028
Record name (r)-tetrahydrothiophen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-Tetrahydrothiophen-3-ol

CAS RN

100937-75-5
Record name (3R)-Tetrahydrothiophene-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100937-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (r)-tetrahydrothiophen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophene-3-ol, tetrahydro-, (3R)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Benetti, C De Risi, GP Pollini, V Zanirato - Chemical Reviews, 2012 - ACS Publications
Natural and man-made organosulfur compounds play important roles in biological and medicinal chemistry. 1 Among the various classes of organic sulfur compounds, dihydro-and …
Number of citations: 97 pubs.acs.org
B Mondal, S Nandi, SC Pan - European Journal of Organic …, 2017 - Wiley Online Library
Tetrahydrothiophenes and tetrahydrothiopyrans are an important class of compounds both from synthetic and biological points of view and have attracted the attention of many synthetic …
A Panek, P Łyczko, A Świzdor - Molecules, 2020 - mdpi.com
The biotransformation of steroid compounds is a promising, environmentally friendly route to new pharmaceuticals and hormones. One of the reaction types common in the metabolic …
Number of citations: 6 www.mdpi.com
H Yang, H Yu, IA Stolarzewicz, W Tang - Chemical Reviews, 2023 - ACS Publications
The proportion of approved chiral drugs and drug candidates under medical studies has surged dramatically over the past two decades. As a consequence, the efficient synthesis of …
Number of citations: 3 pubs.acs.org
YAN Yang, YU Huilei… - 华东理工大学学报 …, 2019 - 华东理工大学学报 (自然科学版)
Number of citations: 0
F Hollmann, DJ Opperman, CE Paul - Angewandte Chemie, 2021 - Wiley Online Library
Reduktionsreaktionen spielen eine zentrale Rolle in der organischen Chemie zur Synthese chiraler Produkte. Insbesondere Enzyme katalysieren solche Reaktionen in hoher Stereo‐, …
Number of citations: 7 onlinelibrary.wiley.com
惠永海, 张永飞, 余彪, 韩冰, 李建鹏 - Hans Journal of Chemical …, 2021 - hanspub.org
: 制备了Cu-MOF/FeOOH 复合材料, 并作为催化剂, 在水相中对硝基烯和2, 5-二羟基-1, 4-二噻烷 进行了串联环化反应的催化性能研究. 以较高产率(最高达98%) 合成了系列四氢噻吩类化合物, …
Number of citations: 2 www.hanspub.org

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